molecular formula C21H20N2O4S B3938902 N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide

N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B3938902
M. Wt: 396.5 g/mol
InChI Key: BLRVXQOXPPSIQJ-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two benzyl groups attached to a sulfonamide moiety, along with a nitro group and a methyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with benzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of N,N-dibenzyl-2-methyl-5-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of N,N-dibenzyl-2-carboxy-5-nitrobenzenesulfonamide.

Scientific Research Applications

N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the benzyl groups may enhance binding affinity through hydrophobic interactions. The nitro group can participate in redox reactions, potentially affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzyl-2-methylbenzenesulfonamide: Lacks the nitro group, which may result in different reactivity and biological properties.

    N,N-dibenzyl-5-nitrobenzenesulfonamide: Lacks the methyl group, which may influence its steric and electronic properties.

    N,N-dibenzyl-2-methyl-4-nitrobenzenesulfonamide: The position of the nitro group is different, potentially affecting its chemical behavior.

Uniqueness

N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both nitro and methyl groups on the benzene ring, along with the sulfonamide moiety, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-17-12-13-20(23(24)25)14-21(17)28(26,27)22(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRVXQOXPPSIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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